2-Chloro-4-iodo-3-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Summary of Application
“2-Chloro-4-iodo-3-(trifluoromethyl)pyridine” is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of its derivatives is in the protection of crops from pests . More than 20 new trifluoromethylpyridine (TFMP)-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Methods of Application
The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives involve various chemical reactions . For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product in these reactions .
Results or Outcomes
The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
2. Preparation of Aminopyridines
Summary of Application
“2-Chloro-4-iodo-3-(trifluoromethyl)pyridine” can be used as a reactant for the preparation of aminopyridines .
Methods of Application
The preparation of aminopyridines involves amination reactions .
Results or Outcomes
Aminopyridines are a class of compounds that have a wide range of applications in medicinal chemistry .
3. Catalytic Ligand
Summary of Application
“2-Chloro-4-iodo-3-(trifluoromethyl)pyridine” can also be used as a catalytic ligand .
Methods of Application
It is used in the regioselective preparation of tetramethylbiphenyls via aerobic oxidative coupling of xylene catalyzed by palladium .
Results or Outcomes
The result is the formation of tetramethylbiphenyls, which are used in various chemical reactions .
4. Pharmaceutical Intermediate
Summary of Application
“2-Chloro-4-iodo-3-(trifluoromethyl)pyridine” is used as a pharmaceutical intermediate .
Methods of Application
As an intermediate, it is used in the synthesis of various pharmaceutical compounds .
Results or Outcomes
The use of this compound as an intermediate can lead to the production of various pharmaceutical products .
5. Vapor–Phase Reaction
Summary of Application
“2-Chloro-4-iodo-3-(trifluoromethyl)pyridine” can be used in vapor–phase reactions .
Methods of Application
The compound is used in the development of organic compounds containing fluorine . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .
Results or Outcomes
As the number of applications for these compounds continues to grow, the development of fluorinated organic chemicals is becoming an increasingly important research topic . In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated .
6. Advanced Chemical Intermediate
Summary of Application
“2-Chloro-4-iodo-3-(trifluoromethyl)pyridine” is used as an advanced chemical intermediate .
Methods of Application
As an intermediate, it is used in the synthesis of various advanced chemical compounds .
Results or Outcomes
The use of this compound as an intermediate can lead to the production of various advanced chemical products .
Future Directions
properties
IUPAC Name |
2-chloro-4-iodo-3-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF3IN/c7-5-4(6(8,9)10)3(11)1-2-12-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOZZUFGSIJPALV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1I)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF3IN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00719943 |
Source
|
Record name | 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.44 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |
CAS RN |
1227603-55-5 |
Source
|
Record name | 2-Chloro-4-iodo-3-(trifluoromethyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00719943 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.